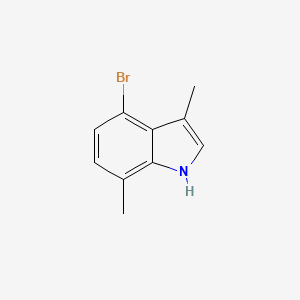

4-Bromo-3,7-dimethyl-1H-indole

Descripción general

Descripción

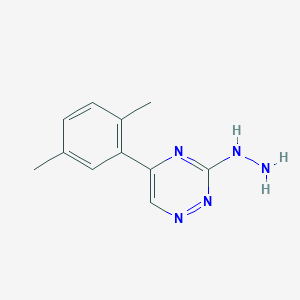

“4-Bromo-3,7-dimethyl-1H-indole” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

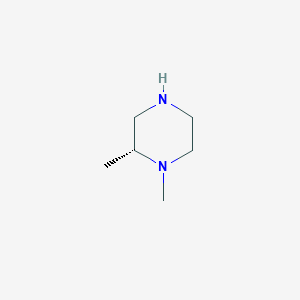

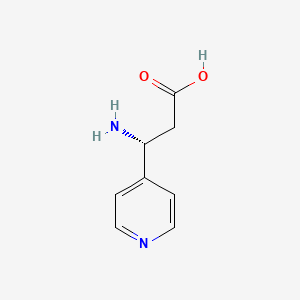

The molecular structure of “4-Bromo-3,7-dimethyl-1H-indole” consists of a heterocyclic indole ring with bromine and methyl groups attached at the 4th and 3rd, 7th positions respectively .

Chemical Reactions Analysis

Indole derivatives, including “4-Bromo-3,7-dimethyl-1H-indole”, show various biologically vital properties . The investigation of novel methods of synthesis, including reactions involving Fischer indolisation and indole N-alkylation, have attracted the attention of the chemical community .

Aplicaciones Científicas De Investigación

Intermolecular Interactions and Characterization

A study by Barakat et al. (2017) focused on the condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde, leading to the synthesis of a specific indole derivative. The research detailed the crystal structure, Hirshfeld surface analysis, and thermal stability of the compound. The use of DFT and NMR chemical shift computations further characterized the molecule's electronic and structural properties, revealing good thermal stability up to 215°C (Barakat et al., 2017).

Brominated Tryptophan Alkaloids from Marine Sponges

Segraves and Crews (2005) investigated Thorectandra and Smenospongia sponges, identifying new brominated tryptophan derivatives. This exploration into marine natural products yielded compounds with potential antibacterial activity, showcasing the diverse biological relevance of brominated indole derivatives (Segraves & Crews, 2005).

Synthesis and Potential Biological Activity

Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, exploring their potential biological activities. Through specific reactions, they produced compounds expected to exhibit a range of biological effects, including enzymatic inhibition and treatment potential for phobic disorders (Avdeenko et al., 2020).

Palladium-Catalyzed Reactions for Indole Functionalization

Cacchi and Fabrizi (2005) discussed the significance of the indole nucleus in biological molecules and the advancements in indole synthesis, including palladium-catalyzed reactions. This method has contributed to the efficient synthesis of various indole derivatives, highlighting the compound's versatility in organic synthesis (Cacchi & Fabrizi, 2005).

Antimicrobial and Antiproliferative Activities

Research by Narayana et al. (2009) synthesized heterocycles from bromoindole-2-carbohydrazides, testing them for antimicrobial, antiinflammatory, and antiproliferative activities. This study demonstrated the potential therapeutic applications of indole derivatives in medicine (Narayana et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “7-Bromo-1H-indole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “4-Bromo-3,7-dimethyl-1H-indole”.

Propiedades

IUPAC Name |

4-bromo-3,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDVGJYILPEDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,7-dimethyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1450134.png)

![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)